Technical Monograph: Fmoc-6-fluoro-DL-tryptophan
Technical Monograph: Fmoc-6-fluoro-DL-tryptophan
The following technical guide is designed for direct application in biochemical research and drug discovery workflows.
Advanced Fluorinated Probes for NMR Structural Biology and Peptide Engineering
Executive Summary
Fmoc-6-fluoro-DL-tryptophan (Fmoc-6-F-Trp) is a specialized non-canonical amino acid derivative used primarily as a sensitive reporter probe in protein NMR spectroscopy and as a metabolic modulator in medicinal chemistry.[1] By introducing a fluorine atom at the 6-position of the indole ring, researchers gain a "spy" nucleus (
This guide details the physicochemical properties, synthetic integration strategies (SPPS), and analytical applications of Fmoc-6-F-Trp, providing a self-validating framework for its use in high-fidelity molecular engineering.
Physicochemical Profile
The fluorination of the indole ring alters the electronic density of the aromatic system, influencing both the acidity of the indole NH and the lipophilicity of the side chain.
Table 1: Chemical Specifications
| Property | Specification |
| IUPAC Name | 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(6-fluoro-1H-indol-3-yl)propanoic acid |
| CAS Number | 1219392-55-8 (Fmoc-derivative); 7730-20-3 (Free acid) |
| Molecular Formula | |
| Molecular Weight | 444.46 g/mol |
| Chirality | DL (Racemic Mixture) |
| Solubility | Soluble in DMF, DMSO, MeOH.[3] Sparingly soluble in water.[3] |
| Appearance | White to off-white crystalline powder |
| ~280 nm (Indole characteristic, slightly shifted by F) | |
| Storage | -20°C, Desiccated, Protect from Light (Indole oxidation risk) |
Structural Analysis: The Fluorine Effect
The 6-fluoro substituent exerts a strong inductive electron-withdrawing effect (-I) on the indole ring.
-
pKa Shift: The acidity of the indole NH is slightly increased compared to native Trp.
-
Lipophilicity: Fluorine increases the hydrophobicity of the residue, potentially stabilizing interactions in hydrophobic protein cores.
-
NMR Sensitivity: The 6-position is solvent-exposed in many fold geometries, making it an excellent reporter for solvent accessibility and ligand binding.
Applications in Drug Discovery & Structural Biology
NMR Spectroscopy: The "Stealth" Probe
is virtually absent in biological systems, providing a zero-background signal. Fmoc-6-F-Trp is incorporated into peptides to monitor:-
Conformational Dynamics: Chemical shift changes (
) correlate with local dielectric constant changes (e.g., burying the residue during folding). -
Ligand Binding: Perturbation of the
signal upon ligand interaction allows for determination without protein size limitations common in - HSQC.
Metabolic Stability & Inhibition
In medicinal chemistry, the 6-fluoro modification blocks metabolic hydroxylation at the 6-position. Furthermore, 6-fluoro-tryptophan acts as a serotonin synthesis inhibitor , disrupting the biosynthetic pathway from Tryptophan
Fluorescence Quenching
Unlike native Tryptophan, which is highly fluorescent, fluorinated tryptophans often exhibit altered quantum yields. 6-F-Trp typically displays a blue-shifted emission maximum and can exhibit different quenching dynamics, useful for separating signals in multi-tryptophan proteins.
Solid Phase Peptide Synthesis (SPPS) Protocol
Critical Note on Racemates: As this reagent is a DL-mixture , the resulting peptide product will be a diastereomeric mixture. For high-precision biological therapeutics, chiral separation (HPLC) of the final peptide is required unless the DL-isomer is intentionally used for screening stereochemical activity.
Workflow Diagram: Fmoc-6-F-Trp Integration
The following Graphviz diagram outlines the logic flow for coupling this sensitive residue, emphasizing the prevention of indole oxidation.
Caption: Logic flow for SPPS integration. Note the inclusion of EDT (Ethanedithiol) in the cleavage cocktail to scavenge carbocations and protect the electron-rich indole ring from alkylation.
Detailed Protocol Steps
Step 1: Resin Preparation
Swell the resin (Rink Amide or Wang) in DMF for 30 minutes.
Step 2: Fmoc Deprotection
-
Reagent: 20% Piperidine in DMF (v/v).
-
Cycle: Treat 2
10 minutes. -
Wash: Flow DMF extensively (5
) to remove all traces of piperidine (which can cause racemization in sensitive Cys/His residues, though less critical for Trp).
Step 3: Activation & Coupling
-
Stoichiometry: Use 3-4 equivalents of Fmoc-6-F-DL-Trp relative to resin loading.
-
Activator: HBTU (3 eq) / DIPEA (6 eq) OR DIC (3 eq) / Oxyma Pure (3 eq).
-
Expert Insight: DIC/Oxyma is preferred to minimize racemization, though with a DL-starting material, this is moot. However, it suppresses side reactions like aspartimide formation in adjacent residues.
-
-
Time: 60 minutes at room temperature.
Step 4: Cleavage & Scavenging (Crucial)
The indole ring of 6-F-Trp is electron-rich (though less than native Trp due to F). It is susceptible to alkylation by t-butyl cations released during deprotection.
-
Cocktail: Reagent K or similar: TFA (82.5%) / Phenol (5%) / Water (5%) / Thioanisole (5%) / EDT (2.5%) .
-
Alternative: TFA/TIS/H2O (95:2.5:2.5) if odor-free is required, but EDT is superior for Trp preservation.
-
Duration: 2-3 hours. Precipitate in cold diethyl ether.
Handling & Stability
Storage Protocol
-
Temperature: Store at -20°C.
-
Atmosphere: Store under Argon or Nitrogen. The fluorinated indole is still susceptible to photo-oxidation.
-
Shelf Life: ~2 years if kept desiccated and dark.
Safety (SDS Summary)
-
Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).
-
PPE: Standard laboratory gloves, safety glasses, and fume hood usage are mandatory during handling, especially for the fine powder form.
References
-
Cayman Chemical. (2022).[3] 6-fluoro-DL-Tryptophan Product Information & Safety Data Sheet. Link
-
Chanut, E., et al. (1993). "Metabolism of 6-fluoro-DL-tryptophan and its specific effects on the rat brain serotoninergic pathway." Biochemical Pharmacology, 45(5), 1049-1057.[3] Link
-
Draheim, K., et al. (2024).[2] "Genetic Encoding of Fluoro-L-tryptophans for Site-Specific Detection of Conformational Heterogeneity in Proteins by NMR Spectroscopy." Journal of the American Chemical Society, 146. Link[4]
-
Mercier, K. A., et al. (2019).[5] "19F NMR relaxation studies of fluorosubstituted tryptophans." Journal of Biomolecular NMR, 73, 275–284. Link
-
Alfa Chemistry. (n.d.). Fmoc-6-fluoro-DL-tryptophan Product Details (CAS 1219392-55-8).[6][7] Link
Sources
- 1. Product Name Index | Ambeed [ambeed.com]
- 2. comp-bio.anu.edu.au [comp-bio.anu.edu.au]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. 1219392-55-8|Fmoc-6-fluoro-DL-tryptophan|Fmoc-6-fluoro-DL-tryptophan|MFCD02682361-范德生物科技公司 [bio-fount.com]
- 7. calpaclab.com [calpaclab.com]
